2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H23ClFN3O3S and its molecular weight is 524.01. The purity is usually 95%.
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Biological Activity
The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazoline core and subsequent modifications to introduce the thioether and carboxamide functionalities. The specific synthetic routes often leverage established methods for constructing quinazoline derivatives, which may include cyclization reactions and functional group transformations.
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown inhibition of various cancer cell lines by inducing apoptosis or inhibiting proliferation. A study demonstrated that related quinazoline derivatives effectively inhibited tumor growth in vivo, suggesting that this compound may possess similar properties .
COX-2 Inhibition
Another area of interest is the compound's potential as a COX-2 inhibitor . COX-2 is an enzyme involved in inflammation and pain pathways, making its inhibition a target for anti-inflammatory drugs. Preliminary studies suggest that quinazoline derivatives can inhibit COX-2 activity, which could translate to therapeutic effects in inflammatory diseases .
Compound | COX-2 Inhibition (%) at 20 μM |
---|---|
Compound A | 47.1% |
Compound B | 35.5% |
This compound | TBD |
Antimicrobial Activity
The compound's biological profile also includes antimicrobial properties. Various studies have reported that quinazoline derivatives possess moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The presence of specific substituents on the phenyl rings appears to enhance this activity .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications to the substituents on the phenyl rings significantly influence their potency and selectivity against targets like COX-2 or cancer cells. For instance, variations in halogen substitutions (e.g., fluorine or chlorine) can alter lipophilicity and binding affinity to biological targets.
Case Studies
Several case studies provide insight into the efficacy of related compounds:
- Case Study on Anticancer Activity : A derivative with a similar scaffold was tested against multiple cancer cell lines and demonstrated IC50 values in the micromolar range, indicating potential for further development as an anticancer agent .
- Case Study on Anti-inflammatory Effects : In a rodent model of inflammation, a related quinazoline derivative reduced swelling significantly compared to control groups, highlighting its potential as an anti-inflammatory drug candidate .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O3S/c1-16(2)14-30-25(34)18-5-12-22-23(13-18)31-27(32(26(22)35)21-10-8-20(29)9-11-21)36-15-24(33)17-3-6-19(28)7-4-17/h3-13,16H,14-15H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSUPGFVPAAPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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